molecular formula C13H16O2 B12894193 2-(Cinnamyloxy)tetrahydrofuran

2-(Cinnamyloxy)tetrahydrofuran

Cat. No.: B12894193
M. Wt: 204.26 g/mol
InChI Key: PBHKVZDOYCMCQG-XBXARRHUSA-N
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Description

2-(Cinnamyloxy)tetrahydrofuran is an organic compound with the molecular formula C₁₃H₁₆O₂ It is a derivative of tetrahydrofuran, featuring a cinnamyloxy group attached to the tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cinnamyloxy)tetrahydrofuran typically involves the reaction of cinnamyl alcohol with tetrahydrofuran under specific conditions. One common method is the use of an acid catalyst to facilitate the etherification reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of optimized catalysts and reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Cinnamyloxy)tetrahydrofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Cinnamyloxy)tetrahydrofuran has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cinnamyloxy)tetrahydrofuran involves its interaction with specific molecular targets. The cinnamyloxy group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Allyloxy)tetrahydrofuran
  • 2-(Methoxy)tetrahydrofuran
  • 2-(Phenoxy)tetrahydrofuran

Uniqueness

2-(Cinnamyloxy)tetrahydrofuran is unique due to the presence of the cinnamyloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for various applications compared to its analogs .

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-[(E)-3-phenylprop-2-enoxy]oxolane

InChI

InChI=1S/C13H16O2/c1-2-6-12(7-3-1)8-4-10-14-13-9-5-11-15-13/h1-4,6-8,13H,5,9-11H2/b8-4+

InChI Key

PBHKVZDOYCMCQG-XBXARRHUSA-N

Isomeric SMILES

C1CC(OC1)OC/C=C/C2=CC=CC=C2

Canonical SMILES

C1CC(OC1)OCC=CC2=CC=CC=C2

Origin of Product

United States

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